molecular formula C15H16N2O6S2 B1253714 (2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No. B1253714
M. Wt: 384.4 g/mol
InChI Key: OHKOGUYZJXTSFX-CDLSRNGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a penicillin.

Scientific Research Applications

Interaction with Metal Ions

  • A study explored the interaction of similar compounds with Cu2+ and Zn(II) in aqueous solutions, using techniques like potentiometry, UV, and 1H NMR. These interactions are essential in understanding the complexation and stability constants of such compounds (Cardiano et al., 2017).

Antibacterial and Fungicidal Activities

  • Schiff base derivatives of similar compounds have been synthesized and tested for antibacterial and fungicidal activities. These compounds showed promising results against various pathogens, indicating their potential application in antimicrobial therapies (Al-Masoudi et al., 2015).

Crystal Structure and Energy Calculations

  • The crystal structure and packing energy of related compounds, like (+)-6-aminopenicillanic acid, were studied using X-ray single-crystal structure analysis. This research helps in understanding the molecular interactions and stability of such compounds (Saouane et al., 2013).

Corrosion Inhibition

  • Certain derivatives have been found to inhibit the corrosion of mild steel in acidic environments. This application is significant in industrial settings where corrosion resistance is critical (Eddy et al., 2007).

Thermodynamics of Crystallization

  • Studies on the molar enthalpy of crystallization of related compounds in different solutions provide insights into the exothermic crystallization processes. This information is vital for the industrial production and purification of these compounds (Su & Wang, 2010).

Synthesis of Complex Ions

  • Research on the synthesis of complexes with Co(II) and Ni(II) ions with ligands derived from similar compounds can lead to the development of new materials with potential applications in various fields, including medicinal chemistry (Al-Khkany, 2018).

Chemical Shift Analysis in NMR

  • The use of NMR chemical shift analysis to distinguish stereoisomers of such compounds is vital in drug development and quality control, ensuring the correct stereochemical configuration in pharmaceutical products (Wiitala et al., 2007).

Synthesis of Cephalosporin Derivatives

  • The synthesis of new cephalosporin derivatives from similar compounds is an important area of research in the development of new antibiotics and other pharmaceuticals (Blau et al., 2008).

properties

Molecular Formula

C15H16N2O6S2

Molecular Weight

384.4 g/mol

IUPAC Name

(2S,5S,6R)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C15H16N2O6S2/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t7?,8-,9+,12+/m1/s1

InChI Key

OHKOGUYZJXTSFX-CDLSRNGISA-N

Isomeric SMILES

CC1([C@@H](N2[C@@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 2
(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 3
(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 4
(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 5
(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 6
(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

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